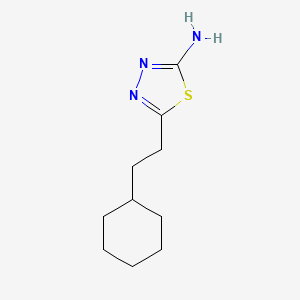
5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine
Vue d'ensemble
Description
5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine is a useful research compound. Its molecular formula is C10H17N3S and its molecular weight is 211.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Heterocyclic Derivative Formation
5-(2-Cyclohexylethyl)-1,3,4-thiadiazol-2-amine and its derivatives are utilized in the synthesis of various heterocyclic compounds. For instance, El-Sayed, Shaldom, and Al Mazrouee (2015) demonstrated the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate to produce 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, which was then used to synthesize derivatives with rings like coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene (El-Sayed, Shaldom, & Al Mazrouee, 2015).
Antiproliferative and Antimicrobial Properties
Gür et al. (2020) explored the antiproliferative and antimicrobial properties of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, highlighting their potential in pharmacology and chemotherapy (Gür et al., 2020).
Crystallographic and DFT Studies
The compound and its derivatives have been the subject of crystallographic and density functional theory (DFT) studies. Dani et al. (2013) synthesized new compounds with 1,3,4-thiadiazol-2-amine, providing insights into their molecular structure and stability through crystallographic and DFT analysis (Dani et al., 2013).
Ultrasound-Assisted Synthesis
Erdogan (2018) conducted a study on ultrasound-assisted synthesis of derivatives, demonstrating an efficient method for their production, and compared experimental and computational data to validate the synthesis process (Erdogan, 2018).
Solid-Phase Synthesis
Yang, Choe, and Gong (2016) utilized solid-phase synthesis to create a library of 1,3,4-thiadiazole derivatives, emphasizing the compound's versatility in synthesizing diverse analogs with potential biological activities (Yang, Choe, & Gong, 2016).
Novel Synthesis Methods
Kokovina et al. (2021) developed a new method for synthesizing 1,3,4-thiadiazol-2-amine derivatives, highlighting the compound's adaptability in creating various structures for potential applications (Kokovina et al., 2021).
DNA Interactions and Anticancer Activity
Shivakumara and Krishna (2021) synthesized novel 1,3,4-thiadiazol-2-amines and evaluated their DNA interactions, indicating their potential in therapeutic drug development (Shivakumara & Krishna, 2021). Additionally, Krishna et al. (2020) synthesized analogues of this compound and evaluated their anticancer activity, showcasing its applicability in cancer treatment research (Krishna et al., 2020).
Propriétés
IUPAC Name |
5-(2-cyclohexylethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAAUXINWNGENV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2=NN=C(S2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-ethoxy-5-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2708076.png)
![2-Chloro-1-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]ethanone](/img/structure/B2708077.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2708078.png)
![ethyl 4-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2708079.png)
![Tert-butyl N-[[3-(prop-2-enoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2708081.png)

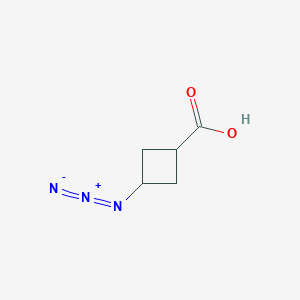
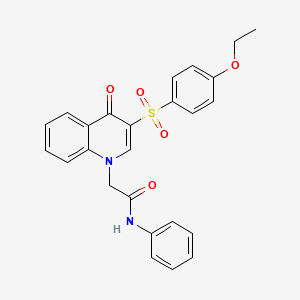
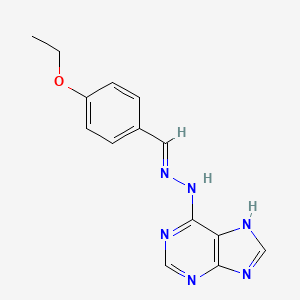
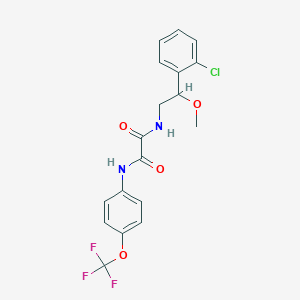
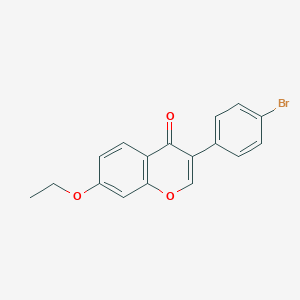
![N-(4-chlorophenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2708094.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2708096.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)
